molecular formula C21H21N5O4S2 B11315288 N-[(5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11315288
M. Wt: 471.6 g/mol
InChI Key: ASGWYJLOVNHABK-UHFFFAOYSA-N
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Description

N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a sulfonamide group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the isoindoline moiety and the sulfonamide group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE stands out due to its combination of a triazole ring, sulfonamide group, and isoindoline moiety

Properties

Molecular Formula

C21H21N5O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[[5-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C21H21N5O4S2/c1-14-8-10-15(11-9-14)26(32(3,29)30)12-18-22-23-21(24(18)2)31-13-25-19(27)16-6-4-5-7-17(16)20(25)28/h4-11H,12-13H2,1-3H3

InChI Key

ASGWYJLOVNHABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCN3C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)C

Origin of Product

United States

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